molecular formula C28H36N4O6 B051649 3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 122037-01-8

3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

Cat. No.: B051649
CAS No.: 122037-01-8
M. Wt: 524.6 g/mol
InChI Key: YTMQAODHANYQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a complex organic compound belonging to the quinoline family.

Preparation Methods

The synthesis of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:

Scientific Research Applications

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts cellular signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone can be compared with other quinoline derivatives, such as:

Properties

CAS No.

122037-01-8

Molecular Formula

C28H36N4O6

Molecular Weight

524.6 g/mol

IUPAC Name

3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C28H36N4O6/c1-3-5-17-19(15-31-7-11-37-12-8-31)27(35)29-23-21(17)25(33)22-18(6-4-2)20(16-32-9-13-38-14-10-32)28(36)30-24(22)26(23)34/h3-16H2,1-2H3,(H,29,35)(H,30,36)

InChI Key

YTMQAODHANYQJG-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5

Synonyms

3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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